

# Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Penicillic acid.

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## Compound of Interest

Compound Name: *Penicisteck acid F*

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## Application Note: Spectroscopic Analysis of Penicillic Acid

### Introduction

Penicillic acid ( $C_8H_{10}O_4$ , Molar Mass: 170.16 g/mol) is a mycotoxin produced by several species of *Aspergillus* and *Penicillium* fungi.[1] Its presence in agricultural commodities such as corn, grains, and fruits is a significant concern for food safety due to its cytotoxic, hepatotoxic, and carcinogenic properties.[1] Accurate identification and quantification of Penicillic acid are therefore critical. This document provides detailed nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with standardized protocols for the analysis of this compound, intended for researchers in natural products chemistry, toxicology, and drug development.

## Nuclear Magnetic Resonance (NMR) Data

While NMR spectroscopy is a primary tool for the structural elucidation of organic molecules, fully assigned, publicly available  $^1H$  and  $^{13}C$  NMR datasets for Penicillic acid are not abundant in the literature. However, based on its chemical structure, a skilled analyst can predict the expected resonances. The following tables summarize these anticipated signals.

Structure of Penicillic Acid: (2Z)-3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid

Note: Penicillic acid exists in tautomeric forms, which can lead to additional or broadened signals in NMR spectra.

Table 1: Expected  $^1\text{H}$  NMR Signals for Penicillic Acid

Atom Number	Predicted Chemical Shift ( $\delta$ ) ppm	Multiplicity	Protons	Assignment
H-2	~5.5 - 6.0	Singlet (s)	1H	Olefinic proton
H-7 (OCH <sub>3</sub> )	~3.8 - 4.2	Singlet (s)	3H	Methoxy protons
H-9 (CH <sub>3</sub> )	~1.9 - 2.2	Singlet (s)	3H	Methyl protons on double bond
H-10 (CH <sub>2</sub> )	~4.8 - 5.2	Singlet (s)	2H	Exocyclic methylene protons
COOH	~10.0 - 13.0	Broad Singlet (br s)	1H	Carboxylic acid proton

Table 2: Expected  $^{13}\text{C}$  NMR Signals for Penicillic Acid

Atom Number	Predicted Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
C-1	~165 - 170	Quaternary (C=O)	Carboxylic acid carbonyl
C-2	~100 - 110	Methine (CH)	Olefinic carbon
C-3	~160 - 165	Quaternary (C)	Olefinic carbon (enol ether)
C-4	~190 - 200	Quaternary (C=O)	Ketone carbonyl
C-5	~145 - 155	Quaternary (C)	Olefinic carbon
C-6	~120 - 130	Methylene (CH <sub>2</sub> )	Exocyclic methylene carbon
C-7 (OCH <sub>3</sub> )	~55 - 60	Methyl (CH <sub>3</sub> )	Methoxy carbon
C-8 (CH <sub>3</sub> )	~20 - 25	Methyl (CH <sub>3</sub> )	Methyl carbon

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides precise mass-to-charge ratio ( $m/z$ ) data, enabling the confirmation of elemental composition. Tandem mass spectrometry (MS/MS) further elucidates the structure through controlled fragmentation.

Table 3: High-Resolution MS Data for Penicillic Acid

Ion/Adduct	Observed $m/z$	Theoretical $m/z$	Elemental Composition
[M+H] <sup>+</sup>	171.0646	171.0652	C <sub>8</sub> H <sub>11</sub> O <sub>4</sub>
[M+Na] <sup>+</sup>	193.0465	193.0471	C <sub>8</sub> H <sub>10</sub> O <sub>4</sub> Na
[M+H-H <sub>2</sub> O] <sup>+</sup>	153.0546	153.0546	C <sub>8</sub> H <sub>9</sub> O <sub>3</sub>
[2M+H] <sup>+</sup>	341.1231	341.1231	C <sub>16</sub> H <sub>21</sub> O <sub>8</sub>
[2M+Na] <sup>+</sup>	363.1050	363.1050	C <sub>16</sub> H <sub>20</sub> O <sub>8</sub> Na

Data sourced from PubChem and ResearchGate.[\[2\]](#)[\[3\]](#)

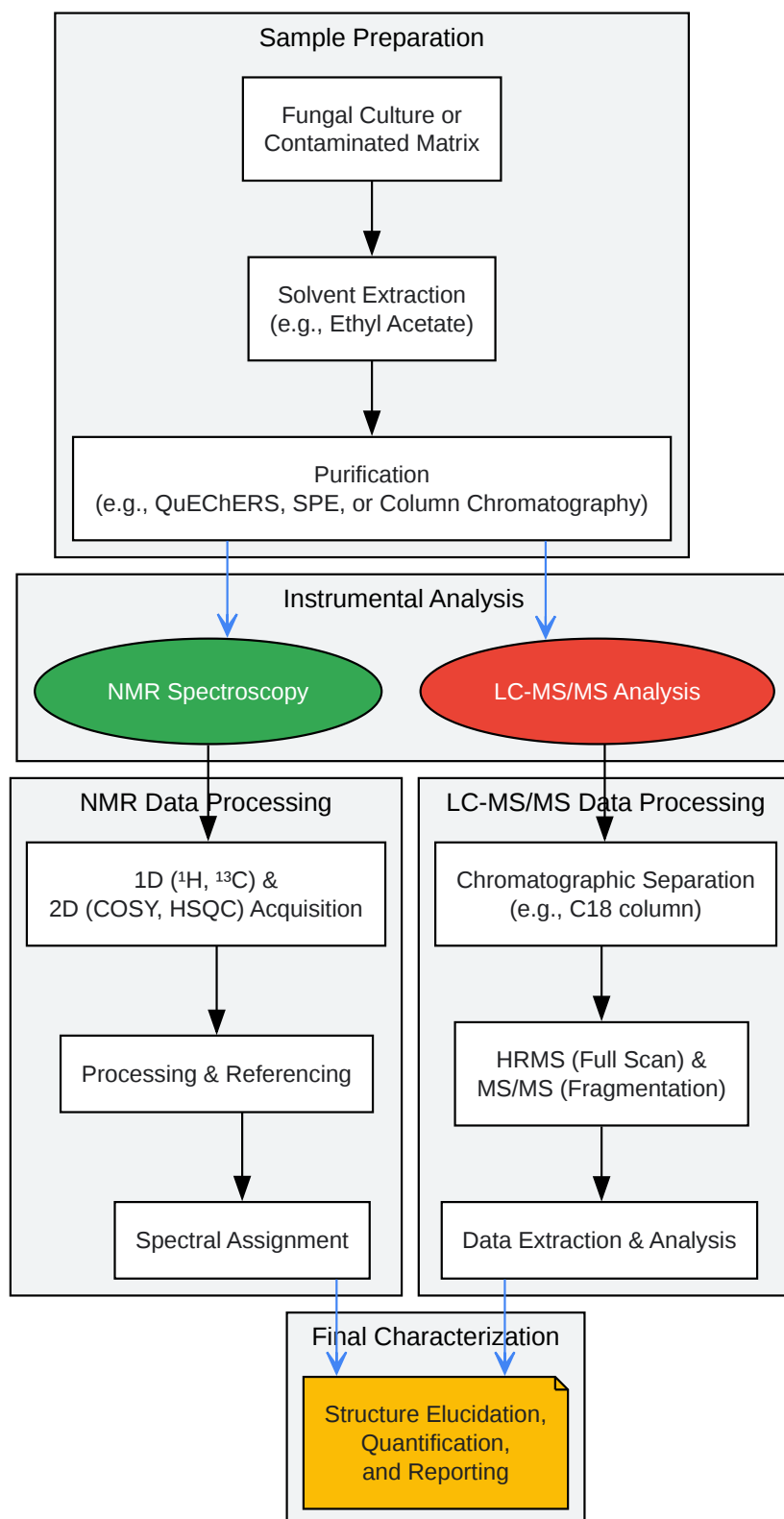
Table 4: Key MS/MS Fragmentation of Penicillic Acid ( $[M+H]^+ = 171.06$ )

Precursor Ion (m/z)	Fragment Ion (m/z)	Proposed Neutral Loss
171.06	153.05	H <sub>2</sub> O
171.06	125.06	H <sub>2</sub> O + CO
171.06	111.04	C <sub>2</sub> H <sub>2</sub> O <sub>2</sub> (from lactone ring)

Data sourced from PubChem.[\[2\]](#)

## Visualized Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of Penicillic acid using both NMR and LC-MS/MS techniques.



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Caption: Analytical workflow for Penicillic acid characterization.

## Experimental Protocols

### Protocol 1: NMR Sample Preparation and Analysis

This protocol outlines a general procedure for acquiring NMR spectra for a purified small molecule like Penicillic acid.

#### 1. Sample Preparation:

- Accurately weigh 3-5 mg of purified Penicillic acid.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ; or Methanol-d<sub>4</sub>,  $\text{CD}_3\text{OD}$ ) in a clean vial.
- For referencing, the residual solvent peak can be used. Alternatively, add a small amount of an internal standard like tetramethylsilane (TMS).
- Transfer the solution to a 5 mm NMR tube.

#### 2. Instrument Parameters (example on a 500 MHz spectrometer):

- Spectrometer: 500 MHz NMR Spectrometer
- Probe: Standard 5 mm broadband probe
- Temperature: 298 K (25 °C)

#### 3. Data Acquisition:

- $^1\text{H}$  NMR:
  - Pulse Program: zg30 (or equivalent)
  - Spectral Width: ~16 ppm
  - Acquisition Time: ~3 seconds
  - Relaxation Delay (d1): 2 seconds
  - Number of Scans: 16-64 (adjust for concentration)
- $^{13}\text{C}\{^1\text{H}\}$  NMR:

- Pulse Program: zgpg30 (or equivalent proton-decoupled experiment)
- Spectral Width: ~240 ppm
- Acquisition Time: ~1 second
- Relaxation Delay (d1): 2 seconds
- Number of Scans: 1024 or more (adjust for concentration and time)

#### 4. Data Processing:

- Apply an exponential window function (line broadening of ~0.3 Hz for  $^1\text{H}$ , ~1 Hz for  $^{13}\text{C}$ ) to the Free Induction Decay (FID).
- Perform a Fourier Transform.
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Reference the spectrum to the residual solvent signal (e.g.,  $\text{CDCl}_3$  at  $\delta\text{H}$  7.26 ppm and  $\delta\text{C}$  77.16 ppm) or TMS (0 ppm).

## Protocol 2: LC-MS/MS Sample Preparation and Analysis

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction and analysis of Penicillic acid from a solid matrix.<sup>[4]</sup>

#### 1. Sample Preparation (QuEChERS Extraction):

- Homogenize the sample matrix (e.g., fruit, grain).
- Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of ethyl acetate and vortex vigorously for 2 minutes.
- Add anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) and sodium chloride ( $\text{NaCl}$ ) to induce phase separation and remove water. Vortex for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.

- Transfer the upper organic layer (ethyl acetate) to a new tube containing a cleanup sorbent mix (e.g., primary secondary amine (PSA) and C18).
- Vortex for 1 minute and centrifuge again.
- Evaporate the final extract to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase (e.g., 50:50 methanol:water) for injection.

## 2. Instrumentation and Conditions:

- System: UHPLC coupled to a tandem mass spectrometer (e.g., Q-Exactive Orbitrap or a triple quadrupole).[\[2\]](#)[\[5\]](#)
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8  $\mu$ m particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
- Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, and then re-equilibrate.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5  $\mu$ L.

## 3. Mass Spectrometer Settings:

- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Scan Mode: Full scan MS for precursor identification and targeted MS/MS or data-dependent acquisition (DDA) for fragmentation.
- Capillary Voltage: ~3.5 kV.
- Scan Range (Full MS): m/z 100-500.



- Collision Energy (MS/MS): Use a stepped or optimized collision energy (e.g., 10-40 eV) to obtain characteristic fragments.

#### 4. Data Analysis:

- Process the chromatograms using instrument-specific software.
- Identify Penicillic acid based on its retention time and the accurate mass of its precursor ion (e.g.,  $[M+H]^+$  at  $m/z$  171.0652).
- Confirm the identity by matching the acquired MS/MS fragmentation pattern with reference spectra or the data in Table 4.
- For quantification, create a calibration curve using certified reference standards.

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## References

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